molecular formula C21H20Cl2N2O3S B412845 2-(2,4-Dichlorophenyl)-5-(1-piperidinyl)-1,3-oxazol-4-yl 4-methylphenyl sulfone CAS No. 304444-01-7

2-(2,4-Dichlorophenyl)-5-(1-piperidinyl)-1,3-oxazol-4-yl 4-methylphenyl sulfone

Cat. No.: B412845
CAS No.: 304444-01-7
M. Wt: 451.4g/mol
InChI Key: ALKPUVREXSGINV-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-5-(1-piperidinyl)-1,3-oxazol-4-yl 4-methylphenyl sulfone is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure that combines a dichlorophenyl group, a piperidinyl group, an oxazole ring, and a methylphenyl sulfone moiety, making it a subject of interest in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-5-(1-piperidinyl)-1,3-oxazol-4-yl 4-methylphenyl sulfone typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

    Introduction of the Piperidinyl Group: The piperidinyl group is often introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with an appropriate electrophile.

    Attachment of the Dichlorophenyl Group: This step usually involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the dichlorophenyl group to the oxazole ring.

    Sulfone Formation:

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques like crystallization or chromatography to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfone group, converting it to a sulfide under appropriate conditions.

    Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂).

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS), nitrating agents like nitric acid (HNO₃).

Major Products

    Oxidation: N-oxides of the piperidinyl group.

    Reduction: Sulfides from the reduction of the sulfone group.

    Substitution: Various substituted derivatives of the dichlorophenyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, 2-(2,4-Dichlorophenyl)-5-(1-piperidinyl)-1,3-oxazol-4-yl 4-methylphenyl sulfone is studied for its potential biological activities. It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Medicine

The compound’s potential medicinal properties are of significant interest. It may exhibit activity against certain diseases, making it a candidate for drug development. Studies often focus on its interactions with biological targets and its pharmacokinetic properties.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals. Its stability and reactivity make it suitable for applications in materials science, including the development of polymers and coatings.

Mechanism of Action

The mechanism by which 2-(2,4-Dichlorophenyl)-5-(1-piperidinyl)-1,3-oxazol-4-yl 4-methylphenyl sulfone exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorophenyl)-1,3-oxazol-4-yl 4-methylphenyl sulfone: Lacks the piperidinyl group, which may affect its reactivity and biological activity.

    2-(2,4-Dichlorophenyl)-5-(1-piperidinyl)-1,3-oxazol-4-yl phenyl sulfone: Similar structure but without the methyl group on the phenyl ring, potentially altering its properties.

    2-(2,4-Dichlorophenyl)-5-(1-piperidinyl)-1,3-oxazol-4-yl 4-ethylphenyl sulfone: Contains an ethyl group instead of a methyl group, which may influence its chemical behavior and applications.

Uniqueness

The presence of both the piperidinyl group and the methylphenyl sulfone moiety in 2-(2,4-Dichlorophenyl)-5-(1-piperidinyl)-1,3-oxazol-4-yl 4-methylphenyl sulfone makes it unique. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-4-(4-methylphenyl)sulfonyl-5-piperidin-1-yl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Cl2N2O3S/c1-14-5-8-16(9-6-14)29(26,27)20-21(25-11-3-2-4-12-25)28-19(24-20)17-10-7-15(22)13-18(17)23/h5-10,13H,2-4,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKPUVREXSGINV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=C(C=C(C=C3)Cl)Cl)N4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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